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(Aminocarboxymethyl)piperidine

Cat. No.: B1290091 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Boc-4-(aminocarboxymethyl)piperidine, specifically its (S)-enantiomer, is a valuable chiral

building block in medicinal chemistry and drug development.[1] Its rigid piperidine scaffold,

combined with the functionalities of a protected amine and a carboxylic acid, makes it a key

intermediate for introducing conformational constraints and specific binding interactions in the

synthesis of novel pharmaceutical agents, including kinase inhibitors and central nervous

system (CNS) active drugs.[1] This technical guide provides a comprehensive overview of a

plausible synthetic route and the expected characterization of this compound.

Synthesis Methodology
While a definitive, published protocol for the synthesis of (S)-1-Boc-4-
(aminocarboxymethyl)piperidine (CAS 368866-11-9) is not readily available in the public

domain, a robust and logical synthetic pathway can be proposed based on established organic

chemistry principles and published syntheses of analogous compounds. The following multi-

step synthesis starts from the commercially available 1-Boc-4-piperidone.

Proposed Synthetic Pathway
The proposed synthesis involves a three-step process starting from 1-Boc-4-piperidone:
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Strecker Reaction: Formation of an α-aminonitrile from the ketone.

Hydrolysis: Conversion of the nitrile group to a carboxylic acid.

Chiral Resolution (Optional but recommended for specific stereoisomers): Separation of the

racemic mixture to obtain the desired (S)-enantiomer.

Diagram of the Proposed Synthesis Workflow

Proposed Synthesis of (S)-1-Boc-4-(aminocarboxymethyl)piperidine
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Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocols
Step 1: Synthesis of tert-Butyl 4-(cyanomethylamino)piperidine-1-carboxylate (α-Aminonitrile

Intermediate)
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To a stirred solution of 1-Boc-4-piperidone (1 equivalent) in a mixture of ethanol and water

(1:1), add potassium cyanide (1.2 equivalents) and ammonium chloride (1.5 equivalents).

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by

Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by the addition of water and extract the product with a

suitable organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield the crude α-aminonitrile.

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Racemic 1-Boc-4-(aminocarboxymethyl)piperidine

Dissolve the α-aminonitrile intermediate (1 equivalent) in a solution of concentrated

hydrochloric acid.

Heat the mixture to reflux for 12-24 hours, or until TLC or LC-MS analysis indicates complete

conversion of the nitrile to the carboxylic acid.

Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g.,

sodium hydroxide) to a pH of approximately 7.

The product may precipitate out of the solution. If so, collect the solid by filtration.

If the product remains in solution, extract with an appropriate organic solvent after adjusting

the pH.

Dry the product under vacuum.

Step 3: Chiral Resolution of (S)-1-Boc-4-(aminocarboxymethyl)piperidine

Dissolve the racemic mixture in a suitable solvent (e.g., methanol or ethanol).

Add a chiral resolving agent, such as a chiral amine (e.g., (R)-(+)-α-methylbenzylamine), in a

stoichiometric amount.
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Allow the diastereomeric salts to form, which may involve gentle heating followed by slow

cooling to room temperature and then further cooling in an ice bath to facilitate

crystallization.

Collect the crystals of the desired diastereomeric salt by filtration.

Recrystallize the salt to improve diastereomeric purity.

Treat the purified diastereomeric salt with a dilute acid (e.g., HCl) to liberate the free (S)-

amino acid.

Extract the final product with an organic solvent, dry, and concentrate to yield the

enantiomerically enriched (S)-1-Boc-4-(aminocarboxymethyl)piperidine.

Quantitative Data Summary
Step Product

Starting
Material

Expected Yield
(%)

Purity (%)

1
α-Aminonitrile

Intermediate

1-Boc-4-

piperidone
75-85

>95 (after

chromatography)

2 Racemic Product
α-Aminonitrile

Intermediate
80-90 >98

3 (S)-Enantiomer Racemic Product
30-40 (after

resolution)
>99 (ee)

Note: Yields are estimates based on similar reported reactions and may vary.

Characterization
The synthesized (S)-1-Boc-4-(aminocarboxymethyl)piperidine should be thoroughly

characterized to confirm its identity, purity, and stereochemistry.

Spectroscopic Data
While specific experimental spectra for the target molecule are not readily available, the

following are the expected spectroscopic characteristics based on its structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus
Expected Chemical
Shift (δ, ppm)

Multiplicity Assignment

¹H ~3.9-4.1 m
2H, piperidine N-CH₂

(axial)

¹H ~3.4-3.5 d 1H, α-CH

¹H ~2.7-2.9 t
2H, piperidine N-CH₂

(equatorial)

¹H ~1.7-1.9 m
3H, piperidine CH and

CH₂

¹H ~1.45 s 9H, Boc (CH₃)₃

¹H ~1.2-1.4 m 2H, piperidine CH₂

¹³C ~175 s C=O (carboxylic acid)

¹³C ~155 s C=O (Boc)

¹³C ~80 s C(CH₃)₃ (Boc)

¹³C ~55 d α-CH

¹³C ~44 t Piperidine N-CH₂

¹³C ~35 d Piperidine CH

¹³C ~30 t Piperidine CH₂

¹³C ~28.5 q C(CH₃)₃ (Boc)

Mass Spectrometry (MS)

Electrospray Ionization (ESI-MS): Expected [M+H]⁺ = 259.16, [M+Na]⁺ = 281.14.

Other Analytical Techniques
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High-Performance Liquid Chromatography (HPLC): Chiral HPLC should be employed to

determine the enantiomeric excess (ee) of the final product. A suitable chiral stationary

phase (e.g., a polysaccharide-based column) would be required.

Fourier-Transform Infrared Spectroscopy (FTIR): Expected characteristic peaks would

include C=O stretching (carboxylic acid and carbamate), N-H bending, and C-H stretching

vibrations.

Melting Point: A sharp melting point would be indicative of high purity.

Logical Relationships in Characterization
Diagram of the Characterization Workflow

Characterization Workflow for (S)-1-Boc-4-(aminocarboxymethyl)piperidine

Synthesized Product

Structure Confirmation Purity Assessment Stereochemistry Confirmation

NMR (¹H, ¹³C) Mass Spectrometry HPLC (achiral) Chiral HPLC Optical Rotation
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Caption: Interrelation of analytical techniques for product validation.

Conclusion
This technical guide outlines a feasible and detailed approach for the synthesis and

characterization of the valuable chiral building block, (S)-1-Boc-4-
(aminocarboxymethyl)piperidine. The proposed synthetic route leverages well-established

chemical transformations, and the expected characterization data provides a benchmark for

researchers working on its synthesis. The successful preparation and purification of this
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compound will provide a critical intermediate for the development of novel therapeutics.

Researchers are encouraged to optimize the described conditions to suit their specific

laboratory settings and requirements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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